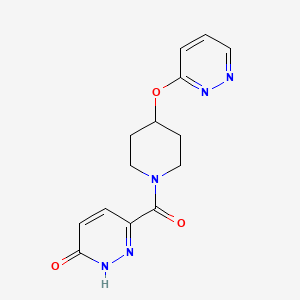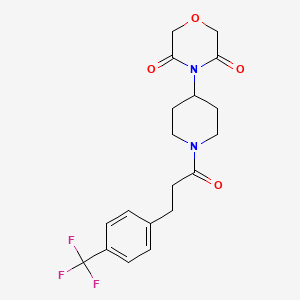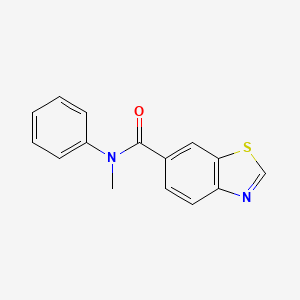
6-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as PDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PDP belongs to the class of pyridazinone derivatives that have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
Structural and Electronic Properties
Research has focused on the structural and electronic properties of related anticonvulsant compounds, highlighting the crystal structures and molecular interactions of compounds with similar pyridazine and piperidine components. These studies emphasize the importance of specific substitutions and molecular orientations on the compounds' properties and potential biological activity. For instance, the work by Georges et al. (1989) discusses the crystal structures of anticonvulsant compounds, including insights into the inclination of phenyl rings and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, providing a basis for understanding the structural properties of related compounds (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis and Molecular Docking
The synthesis and molecular docking of novel pyridine and fused pyridine derivatives have been explored, aiming at identifying potential biological activities through in silico methods. Flefel et al. (2018) prepared a series of novel pyridine derivatives, demonstrating moderate to good binding energies on target proteins, indicating the potential for antimicrobial and antioxidant activities. This research signifies the compound's relevance in drug discovery and design, suggesting its utility in developing therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial and Antioxidant Activities
Another aspect of research involves the synthesis of compounds with potential antimicrobial and antioxidant activities. The creation of fused pyridazine derivatives, including piperidine or piperazine containing a benzhydryl group, has shown both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, as detailed by Gyoten et al. (2003). These findings point to the compound's utility in addressing inflammatory processes and allergic reactions, underscoring its significance in medicinal chemistry (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Propriétés
IUPAC Name |
3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-4-3-11(16-17-12)14(21)19-8-5-10(6-9-19)22-13-2-1-7-15-18-13/h1-4,7,10H,5-6,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUILHUXYHHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2781492.png)
![2-Chloro-N-[(6-thiophen-3-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2781494.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)






![1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2781512.png)
![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)